
1-(4-Bromophenyl)-N-diphenoxyphosphorylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs (like temperature and pH), and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like solubility, melting point, boiling point, and reactivity with other substances .Scientific Research Applications
1. Photoluminescence and Luminescent Materials
- Liu et al. (2011) studied the synthesis of adducts using 1-(4-bromophenyl)-1,2,2-triphenylethene, noting their application in generating new Aggregation-Induced Emission (AIE) luminogens with enhanced hole-transporting properties, which have potential applications in the field of optoelectronics and luminescent materials (Liu et al., 2011).
2. Organic Light-Emitting Diodes (OLEDs)
- Research by Tan et al. (2016) involves synthesizing derivatives like (m-bromophenyl)diphenylphosphine oxide, which are promising for use as materials in organic light-emitting diodes (OLEDs), particularly focusing on their operational stability and high power efficiency (Tan et al., 2016).
3. Nonlinear Optical (NLO) Applications
- Singh et al. (2019) examined a chalcone derivative involving 1-(3-bromophenyl) prop-2-en-1-one, highlighting its potential in nonlinear optical devices. This study combined experimental and theoretical techniques, indicating its suitability for NLO device fabrication due to its significant first order hyperpolarizability (Singh et al., 2019).
4. Synthesis and Structural Analysis
- Gao (2015) focused on synthesizing N-diphenylphosphoryl-4-bromoaniline from 4-bromoaniline, demonstrating the potential of such compounds in various synthetic and structural chemistry applications (Gao, 2015).
5. Catalysis in Chemical Reactions
- Radhakrishna et al. (2018) described the synthesis of bisphosphine, a compound derived from 1-(2-bromophenyl)-4-phenyl-1H-1,2,3-triazole, which shows promising results in catalyzing Cu-free Sonogashira alkynylation/cyclization reactions, indicating its potential in catalytic applications (Radhakrishna et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-N-diphenoxyphosphorylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrNO3P/c20-17-13-11-16(12-14-17)15-21-25(22,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZMDGMCIINWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
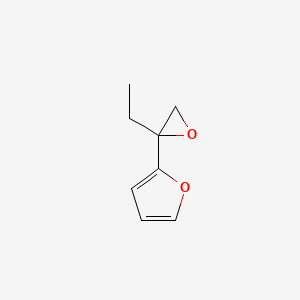
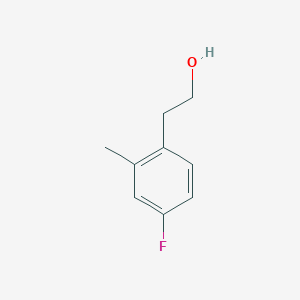
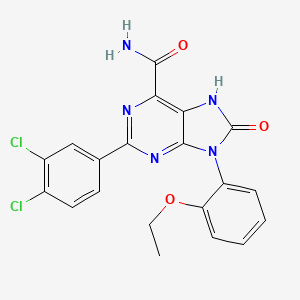
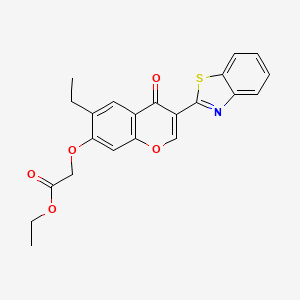

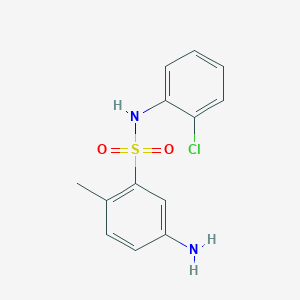

![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)
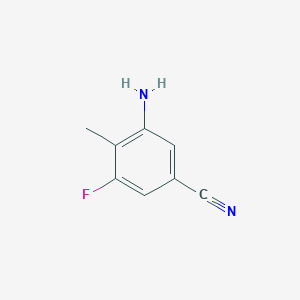
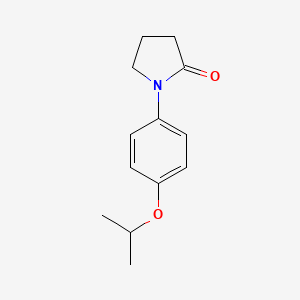
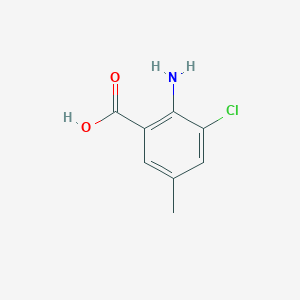
![6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2429948.png)